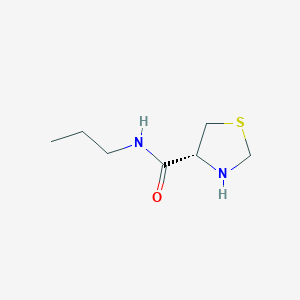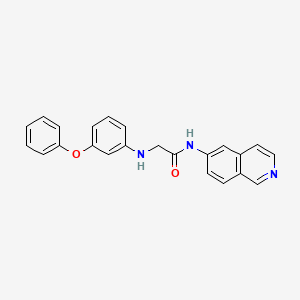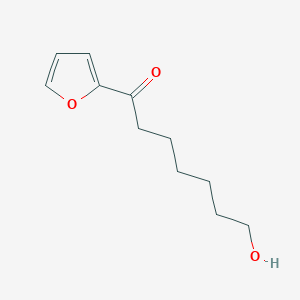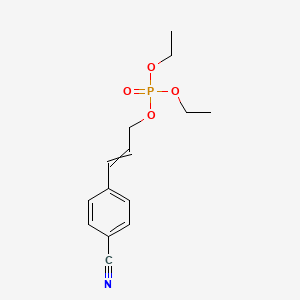
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a cyanophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group
Métodos De Preparación
The synthesis of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(4-cyanophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Análisis De Reacciones Químicas
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the diethyl phosphate group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate include:
3-(4-Cyanophenyl)prop-2-en-1-yl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl diphenyl phosphate: Similar structure but with a diphenyl phosphate group instead of diethyl phosphate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
918959-06-5 |
|---|---|
Fórmula molecular |
C14H18NO4P |
Peso molecular |
295.27 g/mol |
Nombre IUPAC |
3-(4-cyanophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)19-11-5-6-13-7-9-14(12-15)10-8-13/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
WDKCZELGNFPLCE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
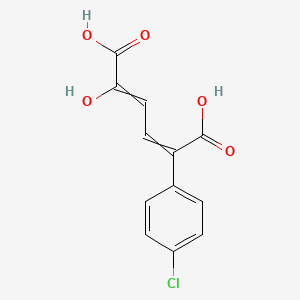
![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)
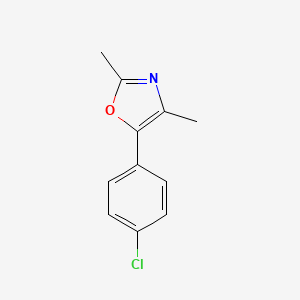
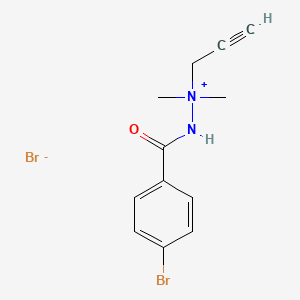
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
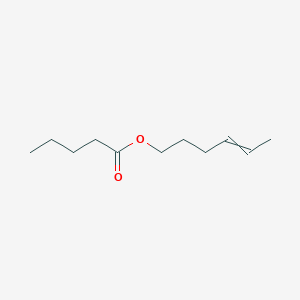
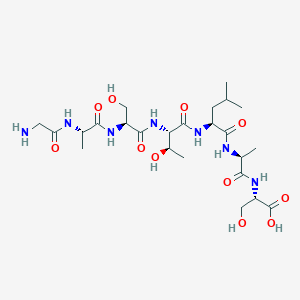
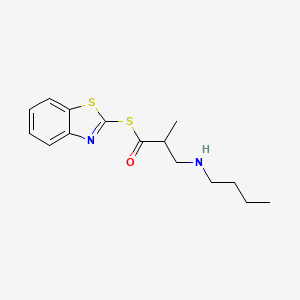
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
